N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide
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Overview
Description
N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide: is an organic compound characterized by its unique structure, which includes a secondary amide group, a hydroxyl group, and a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide typically involves the reaction of 4-(2-phenylethyl)phenylacetic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors like 4-(2-phenylethyl)phenylacetic acid. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The phenylethyl moiety may interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
Phenethylamine: Shares the phenylethyl moiety but lacks the amide and hydroxyl groups.
Formamide, N-phenyl-: Contains the formamide group but lacks the phenylethyl and hydroxyl groups
Uniqueness: N-(2-Hydroxy-2-(4-(2-phenylethyl)phenyl)ethyl)formamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
126150-87-6 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[2-hydroxy-2-[4-(2-phenylethyl)phenyl]ethyl]formamide |
InChI |
InChI=1S/C17H19NO2/c19-13-18-12-17(20)16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,8-11,13,17,20H,6-7,12H2,(H,18,19) |
InChI Key |
NCWHWZKSLQZLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CNC=O)O |
Origin of Product |
United States |
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